molecular formula C10H8NO3- B8489095 3,4-Dihydrocarbostyril-6-carboxylate

3,4-Dihydrocarbostyril-6-carboxylate

Cat. No. B8489095
M. Wt: 190.17 g/mol
InChI Key: DUFYYKGNRAMGNG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04468402

Procedure details

1.0 Gram of succenimide 3,4-dihydrocarbostyril-6-carboxylate and 0.37 g of morpholine were dissolved in 2 ml of dimethylformamide and stirred at room temperature for 3 hours. Then water was added to the reaction mixture and extracted with chloroform, the chloroform layer was washed with water and a saturated sodium chloride aqueous solution in this order. After drying the chloroform layer with anhydrous sodium sulfate, then chloroform was removed by distillation under a reduced pressure, then acetone was added to the thus obtained residue to crystallize the product. 150 Milligrams of 6-morpholinocarbonyl-3,4-dihydrocarbostyril was obtained. Colorless granular crystals. Melting point: 206°-207° C. (from ethanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([O-:14])=O)=[CH:9][CH:10]=2)[CH2:5][CH2:4][C:2]1=[O:3].[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.O>CN(C)C=O>[O:18]1[CH2:19][CH2:20][N:15]([C:12]([C:8]2[CH:7]=[C:6]3[C:11](=[CH:10][CH:9]=2)[NH:1][C:2](=[O:3])[CH2:4][CH2:5]3)=[O:14])[CH2:16][CH2:17]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)CCC2=CC(=CC=C12)C(=O)[O-]
Name
Quantity
0.37 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
the chloroform layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the chloroform layer with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
chloroform was removed by distillation under a reduced pressure
ADDITION
Type
ADDITION
Details
acetone was added to the thus obtained residue
CUSTOM
Type
CUSTOM
Details
to crystallize the product

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1CCN(CC1)C(=O)C=1C=C2CCC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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